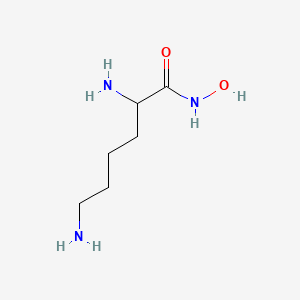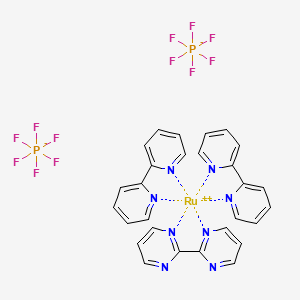
2,6-Diamino-N-hydroxyhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,6-diamino-N-hydroxyhexanamide est un composé appartenant à la classe des acides diaminohydroxamiques. Il est connu pour sa capacité à former des complexes stables avec divers ions métalliques, ce qui en fait un ligand précieux en chimie de coordination. Ce composé est également appelé acide lysinehydroxamique en raison de sa similitude structurale avec l'acide aminé lysine.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 2,6-diamino-N-hydroxyhexanamide implique généralement la réaction de la lysine avec l'hydroxylamine. Le processus peut être résumé comme suit :
Matière de départ : Lysine
Réactif : Hydroxylamine
Conditions de réaction : La réaction est réalisée en solution aqueuse sous des conditions de pH contrôlées pour assurer la formation du groupe acide hydroxamique.
Méthodes de production industrielle
La production industrielle du this compound peut impliquer des voies synthétiques similaires mais à plus grande échelle. Le processus comprendrait :
Synthèse en vrac : Utilisation de grandes quantités de lysine et d'hydroxylamine.
Purification : Techniques telles que la cristallisation ou la chromatographie pour obtenir le composé pur.
Contrôle qualité : S'assurer que le produit final répond aux spécifications requises pour ses applications prévues.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,6-diamino-N-hydroxyhexanamide subit diverses réactions chimiques, notamment :
Complexation : Forme des complexes stables avec des ions métalliques tels que le nickel, le cuivre et le fer.
Oxydation : Peut être oxydé dans des conditions spécifiques pour former différents produits.
Substitution : Les groupes amino peuvent participer à des réactions de substitution avec des réactifs appropriés.
Réactifs et conditions courants
Complexation : Sels métalliques (par exemple, chlorure de nickel, sulfate de cuivre) en solutions aqueuses.
Oxydation : Agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Substitution : Réactifs comme les chlorures d'acyle ou les anhydrides pour les réactions d'acylation.
Principaux produits
Complexes métalliques : Composés de coordination stables avec les métaux.
Dérivés oxydés : Produits formés par l'oxydation du groupe acide hydroxamique.
Dérivés substitués : Composés avec des groupes amino modifiés.
Applications De Recherche Scientifique
Le 2,6-diamino-N-hydroxyhexanamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination pour étudier les interactions métal-ligand.
Biologie : Investigué pour son rôle potentiel dans les systèmes biologiques, en particulier dans le transport et le stockage des ions métalliques.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment comme agent chélateur pour la détoxification des ions métalliques.
Industrie : Utilisé dans le développement de résines chélatantes pour l'élimination des ions métaux lourds de l'eau.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique sa capacité à chélater les ions métalliques. Le groupe acide hydroxamique forme des liaisons fortes avec les ions métalliques, les stabilisant en solution. Ce processus de chélation peut influencer diverses voies biologiques et chimiques, selon l'ion métallique spécifique impliqué.
Mécanisme D'action
The mechanism of action of 2,6-diamino-N-hydroxyhexanamide involves its ability to chelate metal ions. The hydroxamic acid group forms strong bonds with metal ions, stabilizing them in solution. This chelation process can influence various biological and chemical pathways, depending on the specific metal ion involved.
Comparaison Avec Des Composés Similaires
Composés similaires
2,4-Diamino-N-hydroxybutanamide : Un autre acide diaminohydroxamique avec une chaîne carbonée plus courte.
2,3-Diamino-N-hydroxypropanamide : Un acide diaminohydroxamique avec une chaîne carbonée encore plus courte.
Acide α-alaninehydroxamique : Un dérivé simple d'α-acide aminé avec un groupe acide hydroxamique.
Unicité
Le 2,6-diamino-N-hydroxyhexanamide est unique en raison de sa chaîne carbonée plus longue, qui offre une plus grande flexibilité et un potentiel de formation de complexes stables avec une plus large gamme d'ions métalliques. Cela le rend particulièrement précieux dans les applications nécessitant une chélation métallique forte et stable.
Propriétés
Numéro CAS |
4383-81-7 |
|---|---|
Formule moléculaire |
C6H15N3O2 |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
2,6-diamino-N-hydroxyhexanamide |
InChI |
InChI=1S/C6H15N3O2/c7-4-2-1-3-5(8)6(10)9-11/h5,11H,1-4,7-8H2,(H,9,10) |
Clé InChI |
NZWPVDFOIUKVSJ-UHFFFAOYSA-N |
SMILES canonique |
C(CCN)CC(C(=O)NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)
![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)

![2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B12301403.png)

![[5-Acetyloxy-6-[5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4-dihydroxyoxan-2-yl]methyl acetate](/img/structure/B12301418.png)


![trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B12301433.png)

![rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate](/img/structure/B12301443.png)

